molecular formula C23H25ClN2O5 B4379656 N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide

N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide

Cat. No.: B4379656
M. Wt: 444.9 g/mol
InChI Key: DBXLAEAQJPHXHB-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide is a complex organic compound characterized by its adamantyl group, a furan ring, and a nitrophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide typically involves multiple steps:

    Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be synthesized through the reaction of 1-adamantyl bromide with a suitable nucleophile, such as methylamine, under basic conditions.

    Synthesis of the Furan Ring: The furan ring can be constructed via the cyclization of appropriate precursors, often involving the use of furfural or furfuryl alcohol.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where 2-chloro-5-nitrophenol reacts with a suitable leaving group on the furan ring.

    Final Coupling Reaction: The final step involves coupling the adamantylmethyl intermediate with the substituted furan ring under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The nitro group in the nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group in the nitrophenoxy moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives depending on the

Properties

IUPAC Name

N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O5/c24-19-3-1-17(26(28)29)8-21(19)30-12-18-2-4-20(31-18)22(27)25-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h1-4,8,14-16H,5-7,9-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXLAEAQJPHXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=C(O4)COC5=C(C=CC(=C5)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide
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N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide
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N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide
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N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide
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N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide
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N-(1-adamantylmethyl)-5-[(2-chloro-5-nitrophenoxy)methyl]-2-furamide

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